Divalproex sodium synthesis and chemical properties for research
Divalproex sodium synthesis and chemical properties for research
An In-depth Technical Guide to Divalproex Sodium: Synthesis and Chemical Properties for Researchers
Divalproex sodium is a cornerstone therapeutic agent for a range of neurological and psychiatric conditions. Chemically, it is a stable coordination compound comprised of sodium valproate and valproic acid in a 1:1 molar relationship.[1][2][3][4] This structure offers advantages in pharmaceutical formulations, such as reduced hygroscopicity compared to sodium valproate alone, making it more suitable for tableting.[5][6] Upon oral administration, divalproex sodium dissociates into the bioactive valproate ion in the gastrointestinal tract.[2][3][7]
This guide provides a detailed overview of the synthesis, chemical properties, and mechanisms of action of divalproex sodium, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Divalproex sodium's physicochemical properties are crucial for its formulation and therapeutic action. It presents as a white powder with a characteristic odor.[3][5][6] The compound's stability and solubility profile are key to its widespread use in oral dosage forms.
| Property | Data |
| Chemical Name | Sodium hydrogen bis(2-propylpentanoate) |
| Synonyms | Valproate semisodium[2], Depakote |
| Molecular Formula | C₁₆H₃₁NaO₄ |
| Molecular Weight | 310.40 g/mol [2][8] |
| CAS Number | 76584-70-8[1][8] |
| Appearance | White or almost white crystalline powder with a characteristic odor[1][3][5] |
| pKa | 4.6[9], 5.14[10] |
| Melting Point | Approximately 100 °C[9] |
| Solubility | Soluble in ethanol, DMSO, dimethylformamide (DMF), methanol, chloroform, and phosphate buffer (pH 6.8).[10][11][12] Sparingly soluble in water.[11] |
| Stability | Less hygroscopic than sodium valproate.[5][6] Stable at room temperature.[13] |
Synthesis of Divalproex Sodium
The synthesis of divalproex sodium can be achieved through several methods, primarily involving the controlled reaction of valproic acid with a sodium source or the direct combination of its constituent components.
Common Synthetic Approaches
-
Reaction of Valproic Acid and Sodium Valproate : This method involves combining equimolar quantities of valproic acid and sodium valproate in an organic solvent.[14][15] The mixture is typically heated and stirred to ensure a complete reaction, followed by cooling to induce crystallization. The resulting divalproex sodium product is then filtered and dried.[14] Organic solvents such as acetone, acetonitrile, or butanol are commonly used.[14][15]
-
Partial Neutralization of Valproic Acid : Divalproex sodium is formed during the partial neutralization of valproic acid with 0.5 equivalents of sodium hydroxide.[3][4] This method directly produces the 1:1 molar ratio of sodium valproate and valproic acid. The reaction is often performed in an organic solvent like acetone or acetonitrile to facilitate the isolation of the product.[15][16]
-
Flow Chemistry Synthesis : A modern and efficient approach involves the use of flow technology.[17] This process can generate valproic acid, sodium valproate, and divalproex sodium from a single starting material in a continuous flow, achieving high yields (approx. 95%) and purity (99%).[17][18] The synthesis starts with saponification, followed by decarboxylation to yield valproic acid, which is then reacted to form sodium valproate and divalproex sodium at ambient temperature in a plug flow reactor (PFR).[17]
Experimental Protocol: Synthesis from Valproic Acid and Sodium Valproate
This protocol is adapted from methodologies described in the literature.[14]
| Step | Procedure |
| 1. Reagent Setup | In a suitable reaction flask, add valproic acid (e.g., 144.2 g) and an organic solvent (e.g., 1000 mL of acetone). |
| 2. Dissolution | Heat the mixture in a water bath to 30-50°C. |
| 3. Reaction | Add an equimolar amount of sodium valproate (e.g., 166.2 g) to the flask. Stir the mixture until all solids are dissolved, forming a clear solution. Continue stirring and reacting for 1 hour.[14] |
| 4. Crystallization | After the reaction, cool the filtrate to a low temperature, typically between -10°C and -20°C. Let the solution stand for 1-3 hours to allow for crystallization.[14] |
| 5. Isolation | Collect the precipitated crystals by filtration. |
| 6. Washing | Wash the collected crystals with a small amount of cold acetone to remove any residual impurities.[14] |
| 7. Drying | Dry the final product, divalproex sodium, at approximately 50°C to a constant weight.[14] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of divalproex sodium are exerted by the valproate ion. Its mechanism of action is multifaceted, involving several neurochemical pathways.[19]
-
GABAergic System Enhancement : A primary mechanism is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[19][20] Valproate increases brain concentrations of GABA, potentially by inhibiting GABA transaminase, the enzyme responsible for GABA catabolism, or by blocking its reuptake into glial cells and nerve endings.[2][21][22]
-
Ion Channel Modulation : Valproate suppresses repetitive neuronal firing by inhibiting voltage-sensitive sodium channels.[2][19][22] It also has a regulatory effect on T-type calcium channels, which can reduce the excessive release of excitatory neurotransmitters.[19][20]
-
Histone Deacetylase (HDAC) Inhibition : Valproate is a known inhibitor of histone deacetylases (HDACs).[19][20][21] By inhibiting HDACs, it leads to hyperacetylation of histones, which alters gene expression.[20] This epigenetic modulation may contribute to its neuroprotective and mood-stabilizing effects.[19][23]
-
Intracellular Signaling Pathway Regulation : The drug can regulate intracellular signaling cascades, such as the protein kinase C (PKC) pathway, which is vital for neuronal growth, differentiation, and function.[20]
Analytical Characterization Methods
The quality control and characterization of divalproex sodium in bulk and pharmaceutical dosage forms rely on various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are prominently reported for its determination.[10]
A reversed-phase HPLC (RP-HPLC) method is commonly used for assay and purity analysis. The following table summarizes typical parameters for an RP-HPLC method.
| Parameter | Specification |
| Column | C18 (e.g., Agilent SB C18, 150 x 4.6 mm, 5µm or HiQSil C18, 250 mm x 4.6 mm, 5 µm)[10][24][25] |
| Mobile Phase | Isocratic elution with a mixture of a buffer (e.g., phosphate buffer or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][24][25] |
| Ratio | Buffer:Acetonitrile (60:40 v/v) or Methanol:0.1% Formic Acid (90:10)[10][25] |
| Flow Rate | 1.0 mL/min[10][24][25] |
| Detection | UV detector set at 210 nm or 215 nm[10][24][25] |
| Temperature | Maintained at 30°C[10] |
| Validation | Methods are typically validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[10][25][26] |
Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can also be employed to confirm the identity and investigate intermolecular interactions, such as hydrogen bonding, in formulations.[9][27]
References
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- 21. Sodium Valproate | C8H15NaO2 | CID 16760703 - PubChem [pubchem.ncbi.nlm.nih.gov]
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